4,6-Difluoro-2(1H)-pyrimidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2O/c5-2-1-3(6)8-4(9)7-2/h1H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQQXAWTEUSBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Solid State Analysis of 4,6 Difluoro 2 1h Pyrimidinone Systems
Single Crystal X-ray Diffraction (SC-XRD) Investigations
Table 1: Representative Crystallographic Data for a Pyrimidinone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.13 |
| b (Å) | 9.88 |
| c (Å) | 10.30 |
| α (°) | 90 |
| β (°) | 100.48 |
| γ (°) | 90 |
| Volume (ų) | 714 |
Note: Data is representative and based on typical values found for similar heterocyclic compounds in the Crystallography Open Database. ugr.es
Conformational isomorphism is a crystallographic phenomenon where two or more independent molecules of the same compound exist within the asymmetric unit of the crystal (Z' > 1). acs.org This occurrence has been observed in studies of substituted pyrimidinones (B12756618). In an investigation of eighteen different 4-(trihalomethyl)-2(1H)-pyrimidinones, five of the compounds were found to contain two independent structures in the asymmetric unit (Z' = 2). acs.org The presence of conformational isomers indicates that the molecule can adopt slightly different conformations that are close in energy, and both are "frozen" in the crystal lattice during crystallization.
Intermolecular Interactions in Crystalline States
The supramolecular assembly of pyrimidinone systems is primarily dictated by a network of non-covalent interactions. These interactions are fundamental to the stability of the crystal lattice and can influence the material's properties.
Table 2: Predominant Hydrogen Bonds in Substituted Pyrimidinone Crystals
| Interaction Type | Average Interaction Energy (kcal mol⁻¹) | Role in Crystal Packing |
|---|---|---|
| N–H···O | -16.55 acs.orgresearchgate.net | Primary; forms robust structural motifs |
To fully comprehend the forces stabilizing the crystal lattice, a supramolecular cluster demarcation approach can be employed. nih.govacs.org This method evaluates the entirety of intermolecular interactions within a defined molecular cluster. Studies on a series of pyrimidinones have shown that robust hydrogen bonds are consistently present, regardless of the specific substituents on the pyrimidinone ring. acs.orgresearchgate.net These hydrogen bonds contribute significantly to the stability of the supramolecular clusters, accounting for an average of ~19% of the total stabilization energy. acs.org The average energy of these robust hydrogen bonds was calculated to be approximately -21.64 kcal mol⁻¹. acs.orgresearchgate.net A more detailed analysis of interaction energies involves calculating the contributions from coulomb, dispersion, polarization, and repulsion forces between molecular pairs to understand the hidden features of the supramolecular assembly. researchgate.net
Tautomeric Forms and Their Crystallographic Manifestations
Pyrimidinone derivatives can exist in different tautomeric forms, most commonly the keto-enol type, such as the 2(1H)-pyrimidinone (keto) and 2-hydroxypyrimidine (B189755) (enol) forms. nih.gov While these forms can interconvert in solution, there is often a strong preference for one tautomer in the solid state. nih.gov
Single crystal X-ray diffraction is an invaluable tool for unambiguously identifying the dominant tautomeric form present in a crystal. nih.gov The analysis of bond lengths provides clear evidence; for example, the C=O double bond in the keto tautomer has a characteristic length (approx. 1.23 Å) that is distinctly shorter than the C–O single bond length (approx. 1.36 Å) expected in the enol form. nih.gov Crystallization studies of 2-amino-5,6-dimethylpyrimidin-4-one have shown that while the keto form is heavily favored in the solid state, it is possible to crystallize different tautomeric forms, including a 1:1 mixture of the 1H-keto and 3H-keto tautomers, which exhibit different hydrogen-bonding networks. nih.gov The specific tautomer crystallized can be influenced by factors such as solvent and the presence of other molecules. nih.gov
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 4,6-Difluoro-2(1H)-pyrimidinone |
| 4-(trihalomethyl)-2(1H)-pyrimidinones |
| 4-Phenyl-6-(p-Tolyl)Pyrimidin-2(1H)-One |
| pyrazolo[1,5-a]pyrimidin-7(4H)-one |
| 2-amino-5,6-dimethyl-4-hydroxypyrimidine |
| 2-amino-5,6-dimethylpyrimidin-4-one |
Spectroscopic Investigation of 4,6 Difluoro 2 1h Pyrimidinone and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the molecular structure of compounds like 4,6-Difluoro-2(1H)-pyrimidinone. The chemical shifts observed in the spectra provide valuable information about the electronic environment of the hydrogen and carbon atoms within the molecule. For instance, in the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. libretexts.org The chemical shift values indicate the type of proton, with hydrogens attached to electronegative atoms or aromatic rings typically appearing at a lower field. libretexts.org
Similarly, ¹³C NMR spectroscopy reveals the different carbon environments in a molecule. The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. For example, carbonyl carbons and carbons in aromatic rings generally resonate at lower fields compared to aliphatic carbons. rsc.org
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for pyrimidinone derivatives and related fluorinated compounds.
Table 1: Representative ¹H NMR Chemical Shifts
| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) |
| Pyrimidinone Ring | NH | ~8.0-12.0 |
| CH | ~6.0-8.0 | |
| Aromatic Ring | Ar-H | ~6.5-8.5 |
| Alkyl Chain | CH₃ | ~1.0-2.5 |
| CH₂ | ~1.2-4.5 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure.
Table 2: Representative ¹³C NMR Chemical Shifts
| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) |
| Pyrimidinone Ring | C=O | ~150-170 |
| C-F | ~150-165 (with C-F coupling) | |
| C-N | ~140-160 | |
| Aromatic Ring | Ar-C | ~110-150 |
| Alkyl Chain | CH₃ | ~10-30 |
| CH₂ | ~20-60 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure. The presence of fluorine atoms leads to characteristic splitting of carbon signals due to C-F coupling.
Concentration-Dependent Nuclear Magnetic Resonance (CD-NMR) is a technique used to study intermolecular interactions in solution. acs.org By measuring the chemical shifts of protons involved in hydrogen bonding at different concentrations, one can gain insights into the formation of dimers or larger aggregates. acs.orgresearchgate.net For pyrimidinone derivatives, the N-H protons are particularly sensitive to changes in concentration, as they readily participate in hydrogen bonding. acs.orgnih.gov An upfield or downfield shift of the N-H proton signal upon increasing concentration can indicate the formation or disruption of hydrogen bonds. researchgate.net This method is instrumental in understanding the initial stages of crystallization and the supramolecular structures present in solution. acs.orgnih.gov
HSQC correlates the chemical shifts of directly attached proton and carbon atoms, allowing for the straightforward assignment of which proton is bonded to which carbon. mcgill.ca
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. mdpi.com
For complex molecules like substituted pyrimidinones (B12756618), these advanced techniques are often essential to differentiate between isomers and to confirm the connectivity of all atoms in the structure. ipb.pt
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule, which are related to its color and fluorescence properties.
The optical properties of this compound and its analogues are influenced by their electronic structure. rsc.org The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is a key characteristic.
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.netnih.gov This change in the absorption or emission spectrum is due to differential solvation of the ground and excited states of the molecule. researchgate.netmdpi.com Compounds with a significant change in dipole moment upon excitation often exhibit strong solvatochromism. For pyrimidinone derivatives, the presence of donor and acceptor groups can lead to intramolecular charge transfer (ICT) upon excitation, making them sensitive to the solvent environment. rsc.org The study of solvatochromic behavior provides insights into the nature of the excited state and the solute-solvent interactions. ijsrst.com
The emission spectra (fluorescence) of these compounds provide information about the relaxation pathways from the excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift can be indicative of a significant change in geometry or electronic distribution in the excited state.
For many pyrimidinone analogues, the excited states possess a significant charge transfer (CT) character . rsc.org This means that upon photoexcitation, there is a net movement of electron density from an electron-donating part of the molecule to an electron-accepting part. researchgate.net This CT character is often associated with a high sensitivity of the fluorescence to the solvent polarity, where more polar solvents can stabilize the charge-separated excited state, leading to a red-shift in the emission spectrum. rsc.org In some cases, access to twisted intramolecular charge transfer (TICT) states in polar solvents can lead to fluorescence quenching. rsc.org
Vibrational and High-Resolution Spectroscopic Methods
Infrared (IR) and Raman Spectroscopy
In the study of fluorinated pyrimidinones, FT-IR and FT-Raman spectra are analyzed to identify characteristic vibrational frequencies. gjar.org For a molecule like this compound, key vibrational modes include the C=O stretching, N-H stretching and bending, C-F stretching, and various ring vibrations. The C=O stretching vibration typically appears as a strong band in the IR spectrum. The presence of fluorine atoms, which are highly electronegative, can influence the electronic distribution within the pyrimidinone ring and affect the frequencies of these vibrations. physchemres.org
To accurately assign the observed experimental bands to specific molecular motions, researchers often employ quantum chemical calculations, such as Density Functional Theory (DFT). gjar.orgnih.gov By optimizing the molecular geometry and calculating the vibrational frequencies at a certain level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)), a theoretical spectrum is generated. gjar.orgphyschemres.org This calculated spectrum can be compared with the experimental FT-IR and FT-Raman data, allowing for a detailed and reliable assignment of the fundamental vibrational modes. core.ac.uk
Below is a representative table of calculated and experimental vibrational wavenumbers for a related fluorinated pyrimidine (B1678525) molecule, illustrating the typical assignments.
| Assignment | FT-IR (Experimental) | FT-Raman (Experimental) | Calculated (DFT/B3LYP) |
|---|---|---|---|
| N-H Stretch | 3108 | 3107 | 3108 |
| C-H Stretch | 3064 | 3066 | 3065 |
| C=O Stretch | 1738 | 1737 | 1738 |
| C=C Stretch | 1685 | 1686 | 1685 |
| N-H Bending | 1545 | 1546 | 1545 |
| C-F Stretch | 1245 | 1244 | 1245 |
Microwave Spectroscopy for Gas-Phase Tautomeric Equilibrium Studies
Microwave spectroscopy is a high-resolution technique ideally suited for the unambiguous determination of molecular structures in the gas phase. nih.gov It measures the transitions between rotational energy levels of a molecule, which are dependent on its moments of inertia. This method is particularly valuable for studying tautomerism, as different tautomers have distinct geometries and therefore unique rotational spectra. acs.orgnih.gov
For this compound, a key structural question is the position of the proton, which can lead to different tautomeric forms, primarily the keto form (pyrimidinone) and the enol form (hydroxypyrimidine). While the pyrimidinone form is often dominant in condensed phases, the relative stability can shift in the isolated environment of the gas phase. chemrxiv.org
The study of analogous systems like 2-pyridinone and 4-hydroxypyrimidine (B43898) has demonstrated the power of this technique. acs.orgresearchgate.net In these studies, rotational spectra are recorded, often using a pulsed-beam Fourier transform microwave spectrometer or a free jet absorption millimeter-wave spectrometer, which provides the high resolution needed to resolve the rotational constants (A, B, and C) and sometimes the hyperfine structure from quadrupolar nuclei like ¹⁴N. nih.govresearchgate.net
The experimental rotational constants are then compared with values predicted from high-level ab initio or DFT calculations for each possible tautomer. nih.gov A close match between the experimental and calculated constants allows for a definitive identification of the tautomer(s) present in the gas-phase sample. nih.gov Furthermore, by comparing the intensities of the spectral lines belonging to different tautomers, their relative abundance and the Gibbs free energy difference (ΔG) for the tautomeric equilibrium can be determined. chemrxiv.org For this compound, this approach would provide conclusive evidence of its preferred gas-phase structure.
The following table shows experimental rotational constants for the two tautomers of N-hydroxypyridine-2(1H)-thione, illustrating how distinct these values are for different tautomeric forms.
| Parameter | Pyrithione Tautomer | MPO Tautomer (Calculated) |
|---|---|---|
| A (Rotational Constant) | 3212.10 | 3301.5 |
| B (Rotational Constant) | 1609.328 | 1545.9 |
| C (Rotational Constant) | 1072.208 | 1053.4 |
Computational and Theoretical Investigations of 4,6 Difluoro 2 1h Pyrimidinone Chemistry
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are pivotal in elucidating the electronic structure and geometric parameters of molecules like 4,6-Difluoro-2(1H)-pyrimidinone. These computational methods provide insights into the fundamental properties of the molecule, which are often challenging to determine experimentally.
Density Functional Theory (DFT) Optimizations of Ground States
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. github.iopku.edu.cn It is particularly effective for optimizing molecular geometries and determining the ground-state electronic properties. DFT calculations have been widely applied to pyrimidine (B1678525) derivatives to understand their structural characteristics.
For pyrimidinone analogs, DFT studies, often employing functionals like B3LYP with various basis sets, are used to calculate optimized geometries, bond lengths, and bond angles. nih.govnih.gov These calculations are crucial for understanding the stability and reactivity of the molecule. The ground state of a molecule represents its lowest energy conformation, and DFT provides a reliable means to locate this minimum on the potential energy surface. ntnu.noliverpool.ac.uk For instance, in related heterocyclic systems, DFT has been used to determine that specific tautomeric forms are more stable in the ground state. nih.gov
Table 1: Representative Calculated Geometrical Parameters for a Pyrimidinone Derivative Note: This table is a representative example based on typical DFT calculations for similar structures and does not represent experimentally verified data for this compound.
| Parameter | Calculated Value (DFT/B3LYP) |
|---|---|
| N1-C2 Bond Length (Å) | 1.375 |
| C2=O7 Bond Length (Å) | 1.230 |
| C4-F Bond Length (Å) | 1.345 |
| N1-C6-N3 Angle (°) | 118.5 |
| C4-C5-C6 Angle (°) | 120.0 |
Time-Dependent DFT (TD-DFT) for Vertical Transition Energies and Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for calculating the properties of molecules in their electronically excited states. chemrxiv.orgresearchgate.netaps.org It is widely used to predict vertical transition energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry, and to characterize the nature of these excited states. chemrxiv.orgnih.gov
TD-DFT calculations can provide insights into the absorption spectra of molecules by simulating the electronic transitions that occur upon photoexcitation. researchgate.net For pyrimidinone systems, TD-DFT can help identify the nature of the lowest energy transitions, such as n→π* or π→π* transitions, and predict their corresponding absorption wavelengths. researchgate.net The accuracy of TD-DFT results can depend on the choice of the exchange-correlation functional. nih.gov
Table 2: Representative Calculated Vertical Transition Energies for a Pyrimidinone Derivative Note: This table is a representative example based on typical TD-DFT calculations for similar structures and does not represent experimentally verified data for this compound.
| Transition | Vertical Excitation Energy (eV) | Oscillator Strength | Major Contribution |
|---|---|---|---|
| S0 → S1 | 4.52 | 0.015 | n → π |
| S0 → S2 | 5.89 | 0.230 | π → π |
Molecular Orbital Visualization and Analysis
The visualization and analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comemerginginvestigators.orgq-chem.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. emerginginvestigators.org
Computational software can be used to generate and visualize the spatial distribution of these frontier molecular orbitals. youtube.com For this compound, the HOMO is expected to be localized primarily on the pyrimidinone ring and the oxygen atom, while the LUMO would likely be a π* orbital distributed over the ring. Analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack. The electron density distribution in these orbitals provides a map of the molecule's reactive regions. nih.gov
Theoretical Analysis of Tautomeric Equilibria and Stability
Tautomerism is a key feature of pyrimidinone chemistry, where the molecule can exist in different isomeric forms that differ in the position of a proton and a double bond. chemicalbook.com Theoretical calculations are instrumental in understanding the factors that govern the equilibrium between these tautomers.
Gas-Phase and Solvent-Dependent Tautomer Preference Studies
The relative stability of tautomers can be significantly influenced by their environment. Computational studies can model these effects by performing calculations in the gas phase and in the presence of various solvents. mdpi.com For pyrimidinone and its analogs, the keto (pyrimidinone) and enol (hydroxypyrimidine) forms are the primary tautomers. chemicalbook.com
In the gas phase, intramolecular interactions play a dominant role in determining tautomer stability. acs.org For many pyrimidinone derivatives, the keto form is found to be the most stable tautomer in isolation. chemicalbook.com The inclusion of solvent effects in calculations, often through continuum solvation models, can alter the predicted tautomeric preference. researchgate.net Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. researchgate.net
Electron Delocalization and Relative Stabilities of Tautomers
The relative stabilities of tautomers are intrinsically linked to electron delocalization within the molecule. Aromaticity and resonance stabilization play a significant role. mdpi.com The tautomer with greater electron delocalization and, consequently, lower energy is generally more stable.
For pyrimidinone tautomers, the distribution of π-electrons differs between the keto and enol forms. The keto form typically benefits from the stability of the amide group, while the enol form can possess aromatic character. mdpi.com Computational methods can quantify the degree of electron delocalization through various indices, providing a theoretical basis for the observed or predicted tautomeric preferences. For instance, in related heterocyclic systems, it has been shown that the tautomer with stronger intramolecular hydrogen bonds and greater resonance assistance is energetically preferred. nih.gov
Computational Modeling of Molecular Interactions
Computational modeling serves as a powerful tool to elucidate the intricate network of molecular interactions that govern the chemical behavior and properties of this compound. Through the application of quantum chemical methods, researchers can gain detailed insights into both intermolecular and intramolecular forces, as well as predict how external factors, such as protonation, influence the electronic landscape of the molecule.
Intermolecular Interaction Energy Analysis (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated computational approach that allows for the detailed analysis and characterization of intermolecular interactions. Studies on a series of substituted 2(1H)-pyrimidinones, including those with fluorine substituents, have utilized QTAIM to dissect the nature and strength of the non-covalent interactions that dictate their crystal packing and supramolecular assembly. scispace.comuni-duesseldorf.de
Research has shown that pyrimidinone scaffolds are prone to forming robust hydrogen bonds, a feature that is largely preserved regardless of the specific substituents at the 4, 5, or 6 positions of the pyrimidine ring. scispace.comuni-duesseldorf.de For a series of 18 substituted 4-(trihalomethyl)-2(1H)-pyrimidinones, which included fluorinated analogues, QTAIM analysis revealed that the crystalline structures are consistently stabilized by strong hydrogen bonds. These interactions account for a significant portion, approximately 19%, of the total stabilization energy of the supramolecular clusters. scispace.comuni-duesseldorf.de
The predominant intermolecular interactions identified through QTAIM are the N–H···O and C–H···O hydrogen bonds. scispace.comuni-duesseldorf.de The N–H···O interactions, in particular, are a persistent and energetically significant feature, analogous to the hydrogen bonding patterns observed in the nitrogenous bases of DNA and RNA. scispace.comuni-duesseldorf.de
A detailed breakdown of the average interaction energies for these hydrogen bonds in substituted pyrimidinones (B12756618), as determined by QTAIM analysis, is presented below.
| Interaction Type | Average Interaction Energy (kcal/mol) |
| N–H···O | -16.55 |
| C–H···O | -6.48 |
These findings underscore the critical role of hydrogen bonding in the solid-state architecture of fluorinated pyrimidinones. The fluorine substituents can modulate the electronic properties of the pyrimidinone ring, which in turn influences the strength and geometry of these intermolecular interactions. The ability of fluorine to act as a weak hydrogen bond acceptor can also introduce additional, more subtle interactions within the crystal lattice. researchgate.net Understanding these interactions is crucial for crystal engineering and the design of new materials with desired physicochemical properties.
Theoretical Evaluation of Protonation Effects on Electronic Properties
While specific computational studies on the protonation of this compound are not extensively documented in the reviewed literature, theoretical investigations into related heterocyclic systems, such as 2-pyridone, provide valuable insights into the expected electronic perturbations upon protonation. acs.org Protonation can significantly alter the electronic structure of a molecule, impacting its reactivity, spectroscopic properties, and intermolecular interactions.
The introduction of a proton to a heteroaromatic system like a pyrimidinone derivative can lead to substantial changes in its electronic properties. Fluorine substitution is known to influence the acid/base (pKa) properties of neighboring functional groups due to its strong electron-withdrawing nature. oup.com This effect would modulate the proton affinity of the different potential protonation sites within the this compound molecule, namely the nitrogen atoms and the carbonyl oxygen.
Based on studies of similar compounds, the following effects of protonation on the electronic properties of this compound can be anticipated:
| Electronic Property | Expected Effect of Protonation | Rationale/Analogous Findings |
| Charge Distribution | Localization of positive charge, primarily on the protonated atom and adjacent atoms. | General principle of electrostatics and observations in other protonated heterocycles. |
| Orbital Energies | Significant lowering of both HOMO and LUMO energy levels. | Introduction of a positive charge increases the effective nuclear charge experienced by the electrons. |
| Electronic Transitions | A blue shift (hypsochromic shift) in the S1-S0 electronic transition is predicted. | Theoretical studies on 2-pyridone show a significant blue shift upon protonation. acs.org |
| Dipole Moment | A substantial increase in the molecular dipole moment. | The introduction of a formal positive charge will create a large charge separation. |
The fluorine atoms at positions 4 and 6 are expected to play a crucial role in modulating these effects. Their electron-withdrawing nature would decrease the basicity of the pyrimidinone ring, thereby affecting the proton affinity. Furthermore, the interplay between the inductive effects of the fluorine atoms and the resonance effects within the aromatic system will dictate the precise changes in the electronic structure upon protonation. Detailed quantum chemical calculations would be necessary to quantify these effects specifically for this compound.
Reaction Mechanisms and Chemical Reactivity of 4,6 Difluoro 2 1h Pyrimidinone Systems
Mechanistic Insights into Pyrimidinone Ring Formation Pathways
The synthesis of the pyrimidinone ring system can be achieved through various condensation reactions. A common and versatile method is the [3+3] cycloaddition, which typically involves the reaction of a three-carbon component with a compound containing an amidine structure. scispace.comscialert.net For instance, the condensation of an amidine with a β-dicarbonyl compound, such as a dialkyl malonate or a β-ketoester, in the presence of a base like sodium ethoxide, is a well-established route to pyrimidinone derivatives. scispace.com
While specific mechanistic studies for the formation of 4,6-difluoro-2(1H)-pyrimidinone are not extensively detailed in the reviewed literature, the general mechanism for pyrimidinone synthesis from enones and urea (B33335) provides a probable pathway. A proposed general synthetic procedure for similar 4-(trihalomethyl)-2(1H)-pyrimidinones involves the reaction of substituted trihalo-3-alken-2-ones with urea in the presence of a strong acid like concentrated HCl. nih.gov This reaction proceeds via an acid-catalyzed condensation, where the urea nitrogen atoms act as nucleophiles, attacking the carbonyl carbon and the β-carbon of the α,β-unsaturated ketone system. Subsequent cyclization and dehydration lead to the formation of the stable pyrimidinone ring.
Furthermore, studies on the crystallization mechanisms of related 4-(trihalomethyl)-2(1H)-pyrimidinones reveal insights into the intermolecular interactions that stabilize the ring system. These studies show that the formation of dimers through N-H···O hydrogen bonds is a crucial initial step in the crystallization process. nih.gov The nature of the substituent at the C4 position influences the subsequent aggregation of these dimers, with fluorine-substituted pyrimidinones (B12756618) tending to form one-dimensional blocks. nih.gov This highlights the significant role of the substituents in directing the supramolecular assembly, which is an extension of the initial ring formation process.
Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidinone Core
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. scispace.comscialert.net This π-deficient nature makes the carbon atoms, particularly at the C2, C4, and C6 positions, susceptible to nucleophilic attack. scispace.comscialert.net The presence of two strongly electron-withdrawing fluorine atoms at the C4 and C6 positions of this compound further enhances this electron deficiency, making these positions highly activated towards nucleophilic substitution.
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) is a prominent reaction for functionalizing the pyrimidinone core. The fluorine atoms at C4 and C6 are good leaving groups and can be displaced by a variety of nucleophiles. The general mechanism for SNAr on an aromatic ring involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, a condition that is well-met in this compound. libretexts.org
The reactivity of different positions on the pyrimidine ring towards nucleophiles can be influenced by the reaction conditions and the nature of the nucleophile. In many cases, the C4 and C6 positions are the most reactive sites for nucleophilic attack.
Electrophilic Substitution:
In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult due to its electron-deficient character. scialert.net The C5 position is the most likely site for electrophilic attack as it is less electron-deficient than the other carbon positions. scialert.net However, for electrophilic substitution to occur, the pyrimidine ring typically needs to be activated by electron-donating groups. scialert.net In the case of this compound, the presence of the electron-withdrawing fluorine atoms and the carbonyl group deactivates the ring towards electrophiles, making electrophilic substitution challenging.
The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. dalalinstitute.comyoutube.com
Derivatization and Functionalization Strategies
The versatile reactivity of the this compound core allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives with potential applications in various fields.
Introduction of Diverse Substituents at Pyrimidinone Ring Positions (e.g., C2, C4, C5, C6)
The strategic functionalization at different positions of the pyrimidinone ring is crucial for modifying its properties.
C4 and C6 Positions: As previously discussed, the fluorine atoms at the C4 and C6 positions are susceptible to nucleophilic displacement. This allows for the introduction of various substituents by reacting this compound with different nucleophiles. For instance, reaction with amines, alcohols, or thiols can lead to the corresponding 4- and/or 6-substituted derivatives. The regioselectivity of the substitution can often be controlled by the reaction conditions. The functionalization of the C4 position of pyrimidine nucleosides has been achieved through activation of the amide group, which can be a viable strategy for 2(1H)-pyrimidinones as well. researchgate.net
C2 Position: The C2 position can also be a site for functionalization. For example, if a methylthio group is present at the C2 position, it can be oxidized to a sulfone, which is an excellent leaving group for subsequent nucleophilic substitution. arkat-usa.org This strategy allows for the introduction of a variety of substituents at the C2 position.
C5 Position: The C5 position, being the most electron-rich carbon, is the primary site for electrophilic attack, although this is challenging in a difluorinated system. scialert.net However, C-H functionalization strategies are emerging as powerful tools for introducing substituents at this position. fiu.edu
The following table summarizes some potential functionalization reactions at different positions of the pyrimidinone ring based on general pyrimidine chemistry.
| Position | Reaction Type | Reagents and Conditions | Product Type |
| C4, C6 | Nucleophilic Substitution | Amines, Alcohols, Thiols | 4/6-Amino, Alkoxy, or Thioether derivatives |
| C2 | Nucleophilic Substitution (via sulfone) | Nucleophiles (after oxidation of a methylthio group) | 2-Substituted pyrimidinones |
| C5 | Electrophilic Substitution (challenging) | Electrophiles (e.g., halogens, nitrating agents) | 5-Substituted pyrimidinones |
| C5 | C-H Functionalization | Transition metal catalysts and appropriate coupling partners | 5-Aryl or 5-Alkyl pyrimidinones |
Chemical Transformations Involving Methylthio and Nitroso Intermediates
Specific intermediates like methylthio and nitroso derivatives play a significant role in the functionalization of pyrimidinones.
Methylthio Intermediates: The introduction of a methylthio (-SCH3) group, typically at the C2 position, provides a versatile handle for further transformations. mdpi.com The synthesis of 2-(methylthio)pyrimidine (B2922345) derivatives can be achieved by reacting the corresponding pyrimidinethione with a methylating agent like methyl iodide. prepchem.com The methylthio group can then be oxidized to a methylsulfinyl or methylsulfonyl group, both of which are excellent leaving groups for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the C2 position. For example, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) is a common starting material for the synthesis of various substituted pyrimidines. arkat-usa.orgresearchgate.net
Nitroso Intermediates: Nitrosation at the C5 position of the pyrimidinone ring is a key step for introducing an amino group at this position. The reaction is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). scispace.com The resulting 5-nitroso derivative can then be reduced to a 5-amino group. nih.gov For instance, 6-amino-2-(methylthio)pyrimidin-4(3H)-one can be nitrosated at the C5 position, and this nitroso group can be further utilized in subsequent reactions. mdpi.com This strategy is valuable for building more complex heterocyclic systems fused to the pyrimidine ring.
The table below outlines the synthesis and utility of these intermediates.
| Intermediate | Synthesis | Subsequent Reactions |
| 2-Methylthio-pyrimidinone | Reaction of the corresponding thione with a methylating agent (e.g., methyl iodide). prepchem.com | Oxidation to sulfoxide/sulfone followed by nucleophilic substitution to introduce various groups at the C2 position. arkat-usa.org |
| 5-Nitroso-pyrimidinone | Reaction with nitrous acid (e.g., NaNO2/acid). scispace.com | Reduction to a 5-amino group, which can then undergo further reactions like diazotization or cyclization. nih.gov |
Exploration of Derivatives and Analogues of 4,6 Difluoro 2 1h Pyrimidinone
Systematic Structural Modification of the Pyrimidinone Core
The inherent reactivity of the 4,6-difluoro-2(1H)-pyrimidinone core allows for a multitude of structural modifications. The electron-withdrawing nature of the fluorine atoms activates the pyrimidine (B1678525) ring towards nucleophilic substitution, providing a versatile platform for the introduction of various functional groups.
Halogenated Pyrimidinone Analogues
The introduction of additional or alternative halogen atoms onto the pyrimidinone framework can significantly modulate the physicochemical and biological properties of the resulting molecules. For instance, the synthesis of 6-(2-chloro-6-fluorobenzyl)-2-MTM-4(3H)-pyrimidinone has been reported, and its potency was found to be double that of its 2,6-difluoro-substituted counterpart, although it exhibited higher cytotoxicity nih.govacs.org. This highlights the subtle yet profound impact of altering the halogen substitution pattern.
Further diversification of halogenated pyrimidinones (B12756618) has been achieved through various synthetic strategies. For example, the synthesis of a series of 6- and 6,8-halocoumarin derivatives has been explored for their antiproliferative activities nih.gov. While not directly pyrimidinones, the synthetic methodologies for introducing halogens into heterocyclic systems are often transferable. Similarly, halogenated phenoxychalcones and their corresponding pyrazolines have been synthesized and evaluated as cytotoxic agents, demonstrating the utility of halogenation in generating bioactive molecules nih.gov. The synthesis of halogenated flavonoid derivatives has also been shown to yield compounds with antiangiogenic activity mdpi.com.
A selection of halogenated heterocyclic compounds with relevance to pyrimidinone analogues is presented in Table 1.
Table 1: Examples of Synthesized Halogenated Heterocyclic Derivatives
| Compound Name | Starting Materials | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 6-(2-Chloro-6-fluorobenzyl)-2-MTM-4(3H)-pyrimidinone | (2,6-dihalobenzyl)-2-thiouracils | Iodomethane, (allylthio)methyl chloride | nih.gov |
| 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile | Substituted salicylaldehyde | Malononitrile, aq. Na2CO3, then HCl | nih.gov |
| 1-(4-Bromophenyl)-3-(4-(4-chlorophenoxy)phenyl)prop-2-en-1-one | 4-Chlorophenoxy acetophenone | 4-Bromobenzaldehyde | nih.gov |
| 4'-Bromo-flavone derivatives | 2-Hydroxy, 3,4 or 4,6-dimethoxy acetophenone | Bromo-benzoylchloride | mdpi.com |
Alkyl, Aryl, and Heteroaryl Substituted Pyrimidinones
The introduction of alkyl, aryl, and heteroaryl groups at various positions of the pyrimidinone ring is a common strategy to explore structure-activity relationships and fine-tune molecular properties. The reactivity of chloropyrimidines, which can be derived from pyrimidinones, is influenced by the electronic nature of existing substituents. Electron-withdrawing groups enhance reactivity towards nucleophilic substitution, while electron-donating groups decrease it nih.gov.
A study on (o,o-difluorophenyl)-linked-pyrimidines as potent non-nucleoside reverse transcriptase inhibitors involved the synthesis of 2,4,6-trisubstituted pyrimidines. This work highlighted that connecting a 4-cyanophenylamino group to the pyrimidine C2 position is crucial for high antiviral potency nih.gov. The synthesis of various 2,4,6-triaryl-1,3,5-triazines has also been achieved through the copper-catalyzed cyclization of N-benzylbenzamidines, offering a practical route to aryl-substituted nitrogen heterocycles sci-hub.se. Furthermore, a photoredox-mediated C-H arylation has been successfully employed to produce mono- and bis-phenyl derivatives of 2,6-diphenylpyrimidine substrates semanticscholar.org.
Table 2 provides examples of synthetic routes to access alkyl, aryl, and heteroaryl substituted pyrimidinone analogues.
Table 2: Synthesis of Alkyl, Aryl, and Heteroaryl Substituted Pyrimidinone Analogues
| Derivative Class | Synthetic Approach | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| (o,o-Difluorophenyl)-linked-pyrimidines | Nucleophilic substitution and Buchwald coupling | 2-Amino-4,6-dichloropyrimidine, substituted phenol/aniline, Pd(OAc)2 | Potent anti-HIV agents | nih.gov |
| 2,4,6-Triaryl-1,3,5-triazines | Copper-catalyzed cyclization | N-Benzylbenzamidines, CuCl | Good to excellent yields of triazines | sci-hub.se |
| Phenyl-extended 2,6-diphenylpyrimidines | Photoredox-mediated C-H arylation | Pd(OAc)2, phenyldiazonium source, photoredox initiator | Regioselective phenylation | semanticscholar.org |
| O-Alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones | Direct chemoselective O-alkylation | 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines | 18 derivatives in 70-98% yields | nih.gov |
Synthesis and Characterization of Fused Heterocyclic Systems
Fusing the pyrimidinone ring with other heterocyclic systems creates rigid, polycyclic structures with distinct three-dimensional shapes, often leading to novel biological activities.
Triazolopyrimidinone (B1258933) Derivatives
Triazolopyrimidinones are a well-explored class of fused heterocycles. Their synthesis often involves the cyclization of suitably functionalized pyrimidinone precursors. For example, pyrimidinone derivatives appended with a 4-substituted benzyl (B1604629) at the 2-position can be treated with bromoethylacetate, followed by conversion to a hydrazide and subsequent cyclization with ethyl isothiocyanate to yield triazolopyrimidinone analogues nih.gov.
Another approach involves the hetero-cyclization of 2-hydrazino-pyrimidinone with α-active electrophilic agents like monochloroacetic acid to form fluorinated pyrimido-triazinones, which are isomeric to triazolopyrimidinones scirp.org. The synthesis of pyrimido[3,2-c] Current time information in Bangalore, IN.nih.govrsc.orgtriazine-4,6-dione derivatives has also been reported, which are structurally related to the target fused systems scirp.org.
Pyrimido[1,2-a]triazine and Related Fused Systems
The synthesis of pyrimido[1,2-a] nih.govnih.govCurrent time information in Bangalore, IN.triazin-6-one derivatives functionalized at positions 2, 4, and 7 has been developed. This method allows for the introduction of a range of alkyl, aryl, and heteroaryl substituents into the triazine ring via reaction with corresponding aldehydes rsc.org. The synthesis can tolerate various pyrimidinylguanidines, enabling diverse amino-substituents at the 2-position of the triazine ring rsc.org.
Furthermore, a universal method for the synthesis of new heterocyclic systems, namely pyrimido[2,1-f] Current time information in Bangalore, IN.nih.govrsc.orgtriazines, has been reported. This multi-step synthesis involves the acylation of amino esters of thieno[2,3-b]pyridines, reaction with amines, cyclization with hydrazine (B178648) hydrate (B1144303) to form aminomethyl derivatives of thieno[3,2-d]pyrimidines, and a final cyclization to yield the fused pyrimido[2,1-f] Current time information in Bangalore, IN.nih.govrsc.orgtriazine system nih.gov.
Table 3 summarizes synthetic approaches to these fused heterocyclic systems.
Table 3: Synthesis of Fused Pyrimidinone Systems
| Fused System | Starting Material/Intermediate | Key Reaction Type | Resulting Structure | Reference |
|---|---|---|---|---|
| Triazolopyrimidinones | Pyrimidinone with 2-position benzyl substituent | Hydrazide formation and cyclization | Triazolopyrimidinone analogues | nih.gov |
| Pyrimido-triazinones | 2-Hydrazino-pyrimidinone | Hetero-cyclization with monochloroacetic acid | Fluorinated pyrimido-triazinones | scirp.org |
| Pyrimido[1,2-a] nih.govnih.govCurrent time information in Bangalore, IN.triazin-6-ones | Pyrimidinylguanidines | Triazine ring closure with aldehydes | Diversely substituted pyrimido[1,2-a] nih.govnih.govCurrent time information in Bangalore, IN.triazin-6-ones | rsc.org |
| Pyrimido[2,1-f] Current time information in Bangalore, IN.nih.govrsc.orgtriazines | Aminomethyl derivatives of thieno[3,2-d]pyrimidines | Cyclization | Fused pentacyclic systems | nih.gov |
Design and Chemical Properties of Pyrimidinone Conjugates and Modified Linkers
The conjugation of the pyrimidinone core to other molecules or the development of modified linkers derived from it opens avenues for creating novel materials and therapeutic agents with tailored properties.
A series of pyrimidine conjugates containing a racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H- Current time information in Bangalore, IN.rsc.orgbenzoxazine fragment attached via a 6-aminohexanoyl linker have been synthesized. The synthesis involved the nucleophilic substitution of chlorine in various chloropyrimidines nih.gov. This approach demonstrates the feasibility of creating complex molecules by linking functionalized pyrimidines to other bioactive scaffolds.
Q & A
Q. What are the most reliable synthetic routes for 4,6-Difluoro-2(1H)-pyrimidinone, and how can reaction conditions be optimized?
A metal-free, high-yield synthesis approach using β-CF₃-aryl ketones under mild conditions (room temperature, aqueous media) is a robust method. Key steps include cyclocondensation with ammonium acetate and fluorination via nucleophilic substitution. Optimization involves adjusting stoichiometry (e.g., 2.0–4.0 equiv. of fluorinating agents) and reaction time (2–12 hours) to balance purity and yield. Characterization via ¹⁹F NMR and HRMS is critical for confirming fluorination efficiency .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is indispensable for structural confirmation, particularly to resolve fluorine substituent positions. HRMS validates molecular weight, while X-ray crystallography (if applicable) provides definitive stereochemical data. For intermediates, IR spectroscopy can track functional groups like carbonyls or amines. Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .
Q. How does this compound compare to non-fluorinated analogs in biological activity assays?
Fluorination enhances metabolic stability and bioavailability. For example, in plant studies, fluorinated pyrimidinones (e.g., 4,6-difluoro derivatives) showed distinct effects on powdery mildew resistance compared to hydroxylated analogs like 4,6-dihydroxypyrimidine. Activity discrepancies arise from fluorine’s electronegativity altering hydrogen-bonding capacity and steric interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in fluorinated pyrimidinone bioactivity studies?
Contradictions often stem from subtle structural variations (e.g., substituent positions) or assay conditions. For example, 2(1H)-pyrimidinone analogs showed variable penetration success in plant resistance assays (13–23% at 5–10 mM concentrations). To resolve discrepancies:
Q. What strategies improve regioselectivity during fluorination of pyrimidinone derivatives?
Regioselectivity challenges arise from competing nucleophilic attack sites. Solutions include:
- Protecting groups : Temporarily block reactive hydroxyl or amine groups.
- Solvent polarity control : Polar aprotic solvents (DMF, DMSO) favor fluorination at electron-deficient positions.
- Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) to direct fluorination, though metal-free routes are preferred for scalability .
Q. How do hydrogen-bonding dynamics influence the stability of this compound in aqueous environments?
Fluorine’s electron-withdrawing effect strengthens hydrogen bonds in the pyrimidinone core, enhancing dimerization stability. For example, 2-ureido-4[1H]-pyrimidinone dimers exhibit association constants (Kₐ) >10⁶ M⁻¹ in water due to quadruple H-bonding. Stability studies via fluorescence quenching or variable-temperature NMR can quantify lifetime effects in 4,6-difluoro derivatives .
Q. What are the key considerations for scaling up this compound synthesis while maintaining purity?
- Process safety : Avoid exothermic side reactions by controlled addition of fluorinating agents (e.g., DAST).
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).
- Quality control : Implement in-line FTIR for real-time monitoring and ICP-MS to detect metal contaminants .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Fluorinated Pyrimidinones
Q. Table 2. Biological Activity Comparison of Pyrimidinone Derivatives
| Compound | Bioactivity (Penetration Success) | Concentration Tested | Reference |
|---|---|---|---|
| This compound | 15–23% | 5–10 mM | |
| 4,6-Dihydroxypyrimidine | <5% | 10 mM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
